Sodium dithiocarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

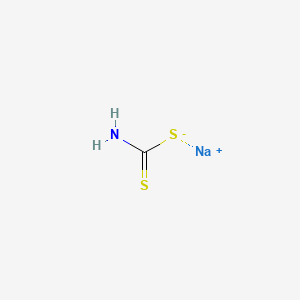

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4384-81-0 |

|---|---|

Molecular Formula |

CH2NNaS2 |

Molecular Weight |

115.16 g/mol |

IUPAC Name |

sodium;carbamodithioate |

InChI |

InChI=1S/CH3NS2.Na/c2-1(3)4;/h(H3,2,3,4);/q;+1/p-1 |

InChI Key |

GWQWBFBJCRDINE-UHFFFAOYSA-M |

SMILES |

C(=S)(N)[S-].[Na+] |

Canonical SMILES |

C(=S)(N)[S-].[Na+] |

Other CAS No. |

4384-81-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Dithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of sodium dithiocarbamate (B8719985) salts, primarily focusing on sodium diethyldithiocarbamate (B1195824) and sodium dimethyldithiocarbamate. These compounds are pivotal intermediates and chelating agents in various research and development applications. This document outlines detailed experimental protocols, summarizes quantitative data, and illustrates key chemical pathways and workflows to ensure reproducibility and high purity of the final product.

Chemical Principles and Synthesis

The synthesis of sodium dithiocarbamates is a well-established one-pot reaction involving the nucleophilic addition of a secondary amine to carbon disulfide in the presence of a strong base, typically sodium hydroxide (B78521).[1][2][3] The reaction is exothermic and requires careful temperature control to ensure high yield and purity.[2]

The general reaction scheme is as follows:

R₂NH + CS₂ + NaOH → R₂NCSSNa + H₂O[3]

Where 'R' represents an alkyl group, such as ethyl or methyl.

Experimental Protocol: Synthesis of Sodium Diethyldithiocarbamate Trihydrate

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

Diethylamine (B46881) ((C₂H₅)₂NH)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one molar equivalent of sodium hydroxide in ethanol while cooling in an ice bath.

-

Slowly add one molar equivalent of diethylamine to the cooled sodium hydroxide solution, ensuring the temperature remains below 10 °C.

-

Carefully add one molar equivalent of carbon disulfide to the reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. A precipitate of sodium diethyldithiocarbamate will begin to form.[2]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.[2]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold diethyl ether to remove any unreacted starting materials and byproducts.[1]

-

Dry the resulting white to pale yellow crystalline solid in a desiccator under vacuum to obtain the sodium diethyldithiocarbamate trihydrate.[1]

Data Presentation: Synthesis of Sodium Dithiocarbamates

The following table summarizes quantitative data from various laboratory-scale synthesis protocols.

| Dithiocarbamate Salt | Amine | Base Concentration | Molar Ratio (Amine:CS₂:NaOH) | Reaction Temperature (°C) | Reaction Time | Reported Yield (%) | Reported Purity (%) | Reference |

| Sodium Dimethyldithiocarbamate | Dimethylamine | 32% NaOH solution | 1 : 1.1 : 1.15 | 25 | 10 seconds (in microreactor) | 99.85 | Not Specified | |

| Sodium Diethyldithiocarbamate | Diethylamine | 29.9% NaOH solution | 1 : 1 : 1.98 | Room Temperature | Not Specified | 78.44 ± 2.54 | 99.62 ± 0.1 |

Purification by Recrystallization

Recrystallization is the most effective method for purifying crude sodium dithiocarbamate.[2] The choice of solvent is critical for achieving high purity and recovery. Ethanol and ethanol-water mixtures are commonly employed for this purpose.[2]

Experimental Protocol: Recrystallization of Sodium Diethyldithiocarbamate

Materials:

-

Crude Sodium Diethyldithiocarbamate

-

Ethanol (or a 1:2 ethanol-water mixture)

-

Hot plate with magnetic stirrer

-

Erlenmeyer flasks

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol (or the chosen ethanol-water mixture) in an Erlenmeyer flask with stirring.[2]

-

If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.[2]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1]

-

Dry the purified crystals in a desiccator under vacuum to a constant weight.[2]

Data Presentation: Purification of Sodium Dithiocarbamates

The following table summarizes data related to the purification of sodium dithiocarbamates by recrystallization.

| Dithiocarbamate Salt | Recrystallization Solvent | Key Parameters | Reported Recovery Yield (%) | Reference |

| Generic Dithiocarbamate | Ethanol | Dissolve in minimal hot solvent, cool slowly, then in ice bath. | Losses are significantly higher than with isopropanol. | |

| Generic Dithiocarbamate | Ethanol-Water (2:1) | Dissolve in minimal hot solvent, cool slowly, then in ice bath. | Losses are comparable to those observed with isopropanol. |

Stability and Degradation

Sodium dithiocarbamates are generally stable solids at room temperature when stored in a dry environment.[4] However, they are susceptible to degradation in solution, particularly under acidic conditions.[2] The primary degradation pathway is acid-catalyzed hydrolysis, which results in the formation of carbon disulfide and the corresponding amine. This decomposition is accelerated by lower pH and higher temperatures.

Data Presentation: Stability of Dithiocarbamates in Aqueous Solution

| Dithiocarbamate | pH | Temperature (°C) | Half-Life |

| Mancozeb | 5 | 25 | 36 hours |

| Mancozeb | 7 | 25 | 55 hours |

| Mancozeb | 9 | 25 | 16 hours |

| Maneb | 5, 7, or 9 | 25 | < 24 hours |

| Metiram | 7 | 25 | < 24 hours |

| Ziram | 7 | 25 | < 18 hours |

Visualizations

Diagrams of Key Processes

References

theoretical mechanism of sodium dithiocarbamate chelation with heavy metals

An In-depth Technical Guide to the Theoretical Mechanism of Sodium Dithiocarbamate (B8719985) Chelation with Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of sodium dithiocarbamate chelation with heavy metals. Dithiocarbamates (DTCs) are a class of organosulfur compounds renowned for their potent ability to form stable complexes with a wide range of heavy metal ions.[1][2] This property makes them highly valuable in diverse fields, including environmental remediation, analytical chemistry, and medicine for the treatment of heavy metal poisoning.[3][4][5]

The efficacy of dithiocarbamates as chelating agents stems from their molecular structure, which allows them to act as bidentate ligands, binding to metal ions through two sulfur atoms to form a stable, ring-like structure known as a chelate.[2][6] The strength and selectivity of this chelation can be modulated by altering the organic substituents on the nitrogen atom, enabling the design of DTCs for specific applications.[7]

Theoretical Mechanism of Chelation

The chelation of heavy metals by this compound is a classic example of coordination chemistry. The dithiocarbamate anion (R₂NCS₂⁻) is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously.[6]

Key aspects of the mechanism include:

-

Sulfur Donor Atoms: Dithiocarbamates possess two sulfur atoms that have lone pairs of electrons available for donation to a metal ion. According to Hard and Soft Acid and Base (HSAB) theory, these soft sulfur donors have a high affinity for soft metal ions, which includes many heavy metals like lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).[6][8]

-

Chelate Ring Formation: The bidentate nature of the dithiocarbamate ligand allows it to form a highly stable four-membered ring with the metal ion.[4] This phenomenon, known as the "chelate effect," leads to a significant increase in the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands.[4]

-

Resonance Stabilization: The dithiocarbamate functional group exhibits resonance, with electron density delocalized across the nitrogen and two sulfur atoms. A key resonance structure indicates a double bond between the carbon and nitrogen atoms (the "thioureide" bond), which imparts planarity to the S₂CN moiety and contributes to the stability of the metal complex.[6] This π-electron delocalization enhances the electron-donating ability of the sulfur atoms.[8]

Caption: General reaction of this compound chelating a divalent heavy metal ion (M²⁺).

Quantitative Data: Stability of Metal-Dithiocarbamate Complexes

The stability of metal-ligand complexes is quantified by the overall stability constant (β). A higher log β value indicates a more stable complex. The stability of dithiocarbamate complexes with various divalent transition metals generally follows the Irving-Williams order.[9]

| Metal Ion | Dithiocarbamate Ligand | Log β₂ | Reference |

| Mn(II) | Diethyldithiocarbamate (B1195824) | 7.90 | [9] |

| Fe(II) | Diethyldithiocarbamate | 9.00 | [9] |

| Co(II) | Diethyldithiocarbamate | 13.80 | [9] |

| Ni(II) | Diethyldithiocarbamate | 14.10 | [9] |

| Cu(II) | Diethyldithiocarbamate | 15.30 | [9] |

| Zn(II) | Diethyldithiocarbamate | 10.80 | [9] |

Note: The stability order for diethyldithiocarbamate complexes was determined to be Cu(II) > Zn(II) > Mn(II) in a separate study.[10] The values presented follow the Irving-Williams order as cited.

Experimental Protocols

The synthesis and characterization of dithiocarbamate-metal complexes involve several key experimental techniques.

Synthesis of this compound Ligand

This protocol describes a general method for synthesizing a this compound salt.[6]

-

Dissolution: Dissolve the desired secondary amine (e.g., diethylamine) (0.05 mol) in absolute ethanol (B145695) (30 mL) in a beaker placed in an ice bath.

-

Basification: To the cold solution, add a 10N sodium hydroxide (B78521) solution (5 mL).

-

Reaction: Add pure carbon disulfide (0.05 mol) dropwise to the solution with constant, vigorous stirring.

-

Precipitation: Continue stirring the mixture mechanically for approximately 30 minutes. The sodium salt of the dithiocarbamate will precipitate out of the solution.

-

Isolation: Filter the precipitate, wash it with cold ethanol, and dry it over calcium chloride in a desiccator.

Synthesis of a Dithiocarbamate-Metal Complex

This protocol outlines the synthesis of a metal complex from the previously prepared this compound salt.[11]

-

Preparation of Solutions: Prepare an aqueous solution of the this compound ligand (0.1 mol) and an aqueous solution of the desired metal chloride salt (e.g., CuCl₂) (0.05 mol). The molar ratio is typically 2:1 (ligand:metal).[12]

-

Reaction: Add the metal chloride solution dropwise to the ligand solution with constant stirring at room temperature.

-

Stirring: Stir the reaction mixture for approximately 2 hours. A colored precipitate of the metal-dithiocarbamate complex will form.

-

Isolation and Purification: Filter the precipitate and wash it sequentially with water and then methanol (B129727) to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator over calcium chloride.

Caption: Experimental workflow for the synthesis and characterization of heavy metal-dithiocarbamate complexes.

Characterization Techniques

FT-IR spectroscopy is crucial for confirming the coordination of the dithiocarbamate ligand to the metal ion.[1]

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the dried metal complex with 100-200 mg of spectroscopy-grade KBr until a homogeneous powder is obtained. Press the powder into a transparent pellet using a die.[1]

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify key vibrational bands and compare the spectrum of the complex to that of the free ligand.

-

ν(C-N) "Thioureide" band (1450-1550 cm⁻¹): A shift to a higher frequency upon complexation indicates an increase in the C-N double bond character, confirming coordination.[1][8]

-

ν(C-S) band (~1000 cm⁻¹): The presence of a single band in this region typically indicates bidentate coordination of the ligand.[1]

-

ν(M-S) band (300-400 cm⁻¹): The appearance of a new band in the far-IR region corresponds to the metal-sulfur bond vibration, providing direct evidence of chelation.[1]

-

NMR is used for the structural elucidation of diamagnetic dithiocarbamate complexes in solution.[1]

-

Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹³C NMR: The chemical shift of the carbon atom in the NCS₂ group is highly diagnostic, typically appearing in the range of δ 200–215 ppm.[1]

-

¹H NMR: Compare the chemical shifts of the protons on the organic substituents in the complex with those of the free ligand. Coordination-induced shifts can confirm the complex's structure.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications [systems.enpress-publisher.com]

- 4. openmedscience.com [openmedscience.com]

- 5. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. iiste.org [iiste.org]

The Chemical Behavior of Sodium Dithiocarbamate in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of sodium dithiocarbamate (B8719985) in aqueous solutions. Focusing on sodium dimethyldithiocarbamate (B2753861) (SDMC) and sodium diethyldithiocarbamate (B1195824) (SDDC), this document details their stability, decomposition pathways, and key physicochemical parameters. It is designed to be a critical resource for professionals in research and drug development who utilize these compounds in their work.

Physicochemical Properties

Sodium dithiocarbamates are ionic compounds that are readily soluble in water.[1][2] Their behavior and stability in aqueous solution are highly dependent on the pH. The key physicochemical properties of sodium dimethyldithiocarbamate and sodium diethyldithiocarbamate are summarized below.

| Property | Sodium Dimethyldithiocarbamate (SDMC) | Sodium Diethyldithiocarbamate (SDDC) |

| Chemical Formula | C₃H₆NNaS₂[2] | C₅H₁₀NNaS₂[3] |

| Molar Mass | 143.21 g/mol (anhydrous)[2] | 171.26 g/mol (anhydrous)[4] |

| Appearance | White to pale yellow crystalline solid[2] | White, slightly brown, or slightly pink crystalline solid[4] |

| Solubility in Water | Miscible[5] | Soluble (≥100 mg/mL at 14°C)[6] |

| pKa (of the corresponding dithiocarbamic acid) | ~5.4 (Estimated)[5] | Not explicitly found |

| pH of 1% Aqueous Solution | 10.1 | Alkaline to litmus (B1172312) and phenolphthalein[6] |

Stability and Decomposition in Aqueous Solution

The stability of sodium dithiocarbamates in aqueous solution is critically influenced by pH. In alkaline and neutral conditions, they are relatively stable. However, under acidic conditions, they undergo rapid decomposition.[5][6]

The primary decomposition pathway involves protonation of the dithiocarbamate anion to form the unstable dithiocarbamic acid. This acid then readily decomposes into a secondary amine (dimethylamine or diethylamine) and carbon disulfide (CS₂).[5][6][7] This acid-catalyzed decomposition is a key characteristic of these compounds. For instance, sodium diethyldithiocarbamate is reported to undergo considerable decomposition within 5 minutes at pH 5.[3]

The rate of decomposition is pH-dependent. For sodium dimethyldithiocarbamate, the hydrolysis half-life has been reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9.[5]

| pH | Half-life of Sodium Dimethyldithiocarbamate |

| 5 | 18 minutes[5] |

| 7 | 25.9 hours[5] |

| 9 | 433.3 hours[5] |

Metal Chelation

A defining characteristic of dithiocarbamates is their strong ability to act as chelating agents for a wide range of metal ions.[8] The two sulfur atoms in the dithiocarbamate moiety can bind to metal ions, forming stable complexes.[9] This property is the basis for many of their applications, including as heavy metal precipitants in wastewater treatment and in analytical chemistry.[8][10]

Experimental Protocols

Synthesis of Sodium Diethyldithiocarbamate Trihydrate

This protocol describes a general laboratory-scale synthesis of sodium diethyldithiocarbamate.[4]

Materials:

-

Carbon disulfide

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium hydroxide in ethanol in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add one molar equivalent of diethylamine to the cooled sodium hydroxide solution while maintaining a low temperature.

-

Add one molar equivalent of carbon disulfide dropwise to the reaction mixture, ensuring the temperature remains low. A precipitate of sodium diethyldithiocarbamate will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction is complete.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with cold diethyl ether to remove unreacted starting materials.

-

The crude product can be purified by recrystallization from a minimal amount of hot ethanol.

-

Dry the purified crystals in a desiccator under vacuum.[4]

Spectrophotometric Determination of Dithiocarbamates (Based on EPA Method 630)

This method is a common approach for the quantification of total dithiocarbamates in aqueous samples. It relies on the acid-catalyzed decomposition of dithiocarbamates to carbon disulfide, which is then quantified colorimetrically.[11]

Principle: Dithiocarbamates are hydrolyzed with acid to produce carbon disulfide (CS₂). The evolved CS₂ is purged from the sample and reacted with a colorimetric reagent (e.g., a copper salt and an amine) to form a colored complex. The absorbance of this complex is measured with a spectrophotometer and is proportional to the concentration of dithiocarbamates in the original sample.[11]

Materials:

-

Hydrochloric acid or other suitable acid for digestion

-

Stannous chloride (as a reducing agent)[11]

-

Color reagent: e.g., copper(II) acetate (B1210297) and diethanolamine (B148213) in ethanol[11]

-

Spectrophotometer

-

Digestion and purging apparatus

Procedure:

-

Sample Preparation: Place a measured volume of the aqueous sample into the digestion flask.

-

Digestion: Add the acid and stannous chloride reagent to the flask. Heat the mixture to boiling to facilitate the hydrolysis of dithiocarbamates to CS₂.[11]

-

Purging and Trapping: Purge the evolved CS₂ from the digestion flask with an inert gas (e.g., nitrogen) into a trapping solution containing the color reagent.

-

Color Development: Allow sufficient time for the color of the complex to develop fully.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex (e.g., 435 nm).[11]

-

Quantification: Determine the concentration of dithiocarbamates in the original sample by comparing the absorbance to a calibration curve prepared with known concentrations of a dithiocarbamate standard.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific method for the analysis of dithiocarbamates, allowing for the separation and quantification of individual compounds. Due to their instability, a derivatization step is often employed.[12]

Principle: Dithiocarbamates in the sample are stabilized and made more amenable to chromatographic separation by converting them into more stable derivatives, often through methylation with an agent like methyl iodide. The resulting derivatives are then separated by reverse-phase HPLC and detected by a UV detector.[12]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)[13]

-

Methyl iodide or other derivatizing agent

-

Extraction solvents (e.g., ethyl acetate)[13]

Procedure:

-

Extraction: Extract the dithiocarbamates from the aqueous sample using a suitable organic solvent. For biological samples, a protein precipitation step may be necessary.[13]

-

Derivatization: Add the derivatizing agent (e.g., methyl iodide) to the extract to convert the dithiocarbamates into their methylated derivatives.[13]

-

Sample Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Separation: Separate the derivatized dithiocarbamates on the C18 column using an appropriate mobile phase composition and flow rate.

-

Detection: Monitor the column effluent with a UV detector at a suitable wavelength (e.g., 272 nm).[13]

-

Quantification: Quantify the individual dithiocarbamates by comparing their peak areas to those of calibration standards.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. Sodium diethyldithiocarbamate CAS#: 148-18-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. SODIUM DIMETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 6. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spin Trapping Capabilities of Dithiocarbamates in EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an invaluable technique for the detection and characterization of paramagnetic species, including short-lived free radicals.[1] The direct detection of many biologically relevant radicals is often impossible due to their transient nature. Spin trapping is a technique that overcomes this limitation by using a "spin trap" to react with the unstable radical, forming a more stable radical adduct that can be detected by EPR.[1]

This technical guide explores the role of dithiocarbamates, particularly sodium dithiocarbamate (B8719985), in the context of EPR spectroscopy. While often considered in the realm of spin trapping, it is crucial to distinguish between their direct interaction with reactive oxygen species (ROS) and their role as ligands in metal-based spin traps for nitric oxide (NO). This guide will elucidate these distinct functions, providing detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their application.

The Dual Role of Sodium Dithiocarbamate: Antioxidant versus Spin Trap

Sodium dithiocarbamates, such as sodium diethyldithiocarbamate (B1195824) (DDC), are potent antioxidants. Their interaction with ROS like the superoxide (B77818) radical (O₂•⁻) and the hydroxyl radical (•OH) does not typically result in the formation of a stable radical adduct suitable for direct EPR detection. Instead, DDC is oxidized, leading to the formation of a transient thiyl radical which then rapidly dimerizes to form disulfiram.[2][3] This antioxidant activity, while important, means that this compound itself is not a classical spin trap for ROS in the way that nitrone-based traps like DMPO are.

The primary and highly effective use of dithiocarbamates in EPR spin trapping is as chelating ligands for ferrous iron (Fe²⁺) to create spin traps for nitric oxide (NO).[4] These iron-dithiocarbamate complexes react rapidly with NO to form a stable mononitrosyl-iron complex that is readily detectable by EPR.[4][5]

Reaction Mechanism of this compound with Reactive Oxygen Species

The antioxidant mechanism of sodium diethyldithiocarbamate (DDC) involves its oxidation by ROS. For instance, with the superoxide radical, DDC is oxidized to a thiyl radical, which then dimerizes. The rate constant for the reaction of DDC with the superoxide radical has been determined to be 900 M⁻¹s⁻¹.[2][6]

Iron-Dithiocarbamate Complexes: Potent Spin Traps for Nitric Oxide

The most significant application of dithiocarbamates in EPR spin trapping is in the detection of nitric oxide. Dithiocarbamates like diethyldithiocarbamate (DETC) and N-methyl-D-glucamine dithiocarbamate (MGD) form complexes with ferrous iron (Fe²⁺) that are highly effective spin traps for NO.[4][7] The resulting nitrosyl-iron-dithiocarbamate complex is stable and exhibits a characteristic three-line EPR spectrum at room temperature due to the hyperfine interaction with the nitrogen nucleus of NO.[4][8]

Quantitative Data: EPR Spectral Parameters of Nitrosyl-Iron-Dithiocarbamate Adducts

The EPR spectra of nitrosyl-iron-dithiocarbamate adducts are well-characterized, providing a reliable method for the identification and quantification of NO.

| Spin Trap Complex | Radical Trapped | Temperature | g-value (isotropic) | Hyperfine Coupling Constant (aN) | Reference |

| Fe²⁺-(MGD)₂ | Nitric Oxide (NO) | Room Temp. | 2.04 | 12.5 G | [7] |

| Fe²⁺-(DETC)₂ | Nitric Oxide (NO) | 77 K | g⊥ = 2.04, g∥ = 2.02 | Triplet at g⊥ | [7] |

| Fe²⁺-(PDTC)₂ | Nitric Oxide (NO) | Room Temp. | 2.04 | 12.5 G | [9] |

MGD: N-methyl-D-glucamine dithiocarbamate; DETC: Diethyldithiocarbamate; PDTC: Proline-dithiocarbamate

Experimental Protocol: Detection of Nitric Oxide in Cultured Cells using Fe(DETC)₂ and EPR

This protocol outlines the steps for detecting NO production in cultured cells, such as macrophages or endothelial cells, using an iron-dithiocarbamate spin trap.[5][10]

Materials:

-

Sodium diethyldithiocarbamate (DETC)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Krebs-HEPES buffer

-

Cell culture medium

-

Cultured cells (e.g., bovine aortic endothelial cells)[10]

-

Stimulant of NO production (e.g., insulin, lipopolysaccharide)[5][10]

-

NOS inhibitor (e.g., L-NMMA) as a negative control[10]

-

EPR spectrometer and appropriate glassware (flat cell or capillary tubes)[8]

-

Liquid nitrogen

Procedure:

-

Preparation of the Spin Trap Solution:

-

Prepare a stock solution of DETC (e.g., 1 M in deionized water).

-

Prepare a stock solution of FeSO₄ (e.g., 0.5 M in deionized water).

-

Immediately before use, prepare the Fe(DETC)₂ spin trap solution by mixing the DETC and FeSO₄ stock solutions in Krebs-HEPES buffer to achieve the desired final concentrations (e.g., in a 5:1 ligand-to-iron ratio).[4] The solution should be deoxygenated by bubbling with nitrogen or argon gas.[4]

-

-

Cell Treatment:

-

Grow cells to 70-80% confluency in appropriate culture plates.[10]

-

Replace the culture medium with the Fe(DETC)₂ spin trap solution containing the substrate for NOS (e.g., L-arginine).[10]

-

Add the desired stimulant (e.g., insulin) or inhibitor (e.g., L-NMMA) to the respective wells.[10] Include a vehicle control (buffer only).

-

Incubate the cells for a defined period (e.g., 60 minutes) at 37°C.[10]

-

-

Sample Collection and Preparation for EPR:

-

After incubation, collect the cell suspension by scraping or trypsinization.

-

Transfer the cell suspension to an appropriate tube and centrifuge to pellet the cells.

-

Resuspend the cell pellet in a small volume of buffer.

-

Load the cell suspension into an EPR flat cell or capillary tube.[8]

-

For measurements at 77 K, freeze the sample in liquid nitrogen.

-

-

EPR Spectroscopy:

-

Record the EPR spectrum using appropriate instrument settings. Typical X-band spectrometer settings for the NO-Fe(DETC)₂ adduct at 77K are:

-

Microwave frequency: ~9.5 GHz

-

Microwave power: 20 mW

-

Modulation amplitude: 2.0 G

-

Modulation frequency: 100 kHz

-

Sweep width: 200 G

-

Center field: 3400 G

-

Temperature: 77 K

-

-

Experimental Workflow Diagram:

Signaling Pathways of Nitric Oxide Production

Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[11][12] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[11][12] The activation of these enzymes is a key step in various physiological and pathological processes. For instance, in macrophages, iNOS is induced by inflammatory stimuli like lipopolysaccharide (LPS), leading to the production of large amounts of NO as part of the immune response.[5][13] This produced NO can then be trapped by iron-dithiocarbamate complexes for EPR detection.

Simplified Signaling Pathway for Inducible Nitric Oxide Synthase (iNOS):

Conclusion

Dithiocarbamates are versatile compounds in the field of EPR spectroscopy, but their application requires a clear understanding of their chemical properties. While this compound itself acts primarily as an antioxidant by reacting with ROS, it is not a conventional spin trap for these species. The true spin trapping power of dithiocarbamates is realized when they are complexed with ferrous iron, creating highly efficient and specific traps for nitric oxide. The resulting nitrosyl-iron-dithiocarbamate complexes are stable and produce a characteristic EPR signal, making this a robust method for the quantification of NO in biological systems. Researchers and drug development professionals can leverage the protocols and data presented in this guide to accurately assess NO production and to better understand the redox biology of their systems of interest.

References

- 1. Study on the photo-generation of superoxide radicals in Photosystem II with EPR spin trapping techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 4. Continuous monitoring of cellular nitric oxide generation by spin trapping with an iron-dithiocarbamate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electronic Structure of Three-Coordinate FeII and CoII β-Diketiminate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant action of sodium diethyldithiocarbamate: reaction with hydrogen peroxide and superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Natural Antioxidants Using Electron Paramagnetic Resonance (EPR) Spectroscopy [sciltp.com]

- 8. researchgate.net [researchgate.net]

- 9. nva.sikt.no [nva.sikt.no]

- 10. mdpi.com [mdpi.com]

- 11. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Nitrosyl Iron Complexes with Thiol, Phosphate, and Thiosulfate Ligands on Hemoglobin [mdpi.com]

- 13. Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Dithiocarbamate Chemistry: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Principles of Dithiocarbamate (B8719985) Chemistry for Researchers, Scientists, and Drug Development Professionals.

Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds that have garnered significant attention across various scientific disciplines, including coordination chemistry, materials science, and pharmacology. Their unique chemical properties, particularly their strong metal-chelating abilities, have established them as crucial ligands in inorganic chemistry and as promising scaffolds in drug development. This technical guide provides a comprehensive overview of the fundamental principles of dithiocarbamate chemistry, including their synthesis, structure, reactivity, and coordination chemistry, with a focus on their application in research and drug development.

Fundamental Principles of Dithiocarbamate Chemistry

Dithiocarbamates are characterized by the presence of a dithiocarbamate functional group, with the general formula R₂NCS₂⁻. The resonance stabilization between the nitrogen lone pair and the C=S double bond significantly influences their chemical behavior.

Synthesis of Dithiocarbamates

The most common method for synthesizing dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521).[1]

General Reaction: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O[2]

This reaction is typically exothermic and is often carried out at low temperatures.[3] The resulting dithiocarbamate salt can be readily used in subsequent reactions or for the synthesis of metal complexes.

Structure and Bonding

The dithiocarbamate ligand is monoanionic and typically acts as a bidentate chelator, coordinating to metal centers through its two sulfur atoms to form a stable four-membered ring.[4] The electronic structure of dithiocarbamates can be described by two main resonance forms: the dithiocarbamate form and the thioureide form. This resonance contributes to the partial double bond character of the C-N bond and the delocalization of the negative charge over the two sulfur atoms.[2][5]

Reactivity

Dithiocarbamates undergo several key reactions, including:

-

S-alkylation: The sulfur atoms of the dithiocarbamate group are nucleophilic and can be readily alkylated.

-

Oxidation: Oxidation of dithiocarbamates leads to the formation of thiuram disulfides, which are themselves an important class of compounds with various applications.

-

Complexation with Metal Ions: Dithiocarbamates are excellent chelating agents for a wide range of metal ions, forming stable complexes with diverse coordination geometries.[5]

Coordination Chemistry of Dithiocarbamate Complexes

The ability of dithiocarbamates to form stable complexes with a vast array of transition metals is a cornerstone of their chemistry. The coordination number and geometry of the resulting metal complex are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbamate ligand.[4] Common geometries include square planar (e.g., with Ni(II) and Cu(II)), tetrahedral (e.g., with Zn(II)), and octahedral.[4]

Quantitative Data on Dithiocarbamate Properties

The following tables summarize key quantitative data for a selection of dithiocarbamates and their metal complexes, providing a basis for comparison of their physicochemical properties.

Table 1: Stability Constants of Divalent Metal Dithiocarbamate Complexes

| Metal Ion | Dithiocarbamate Ligand | Log β₂ | Reference |

| Mn(II) | Pentamethylene DTC | 8.30 | [6] |

| Fe(II) | Pentamethylene DTC | 9.80 | [6] |

| Co(II) | Pentamethylene DTC | 13.70 | [7] |

| Ni(II) | Pentamethylene DTC | 12.80 | [7] |

| Cu(II) | Pentamethylene DTC | 15.60 | [7] |

| Zn(II) | Pentamethylene DTC | 10.60 | [7] |

| Mn(II) | Diethyldithiocarbamate (B1195824) | 7.80 | [7] |

| Fe(II) | Diethyldithiocarbamate | 9.20 | [7] |

| Co(II) | Diethyldithiocarbamate | 14.80 | [7] |

| Ni(II) | Diethyldithiocarbamate | 13.90 | [7] |

| Cu(II) | Diethyldithiocarbamate | 16.20 | [7] |

| Zn(II) | Diethyldithiocarbamate | 11.20 | [7] |

Note: Stability constants (Log β₂) were determined in a 60% ethanol-water mixture at 28°C.[7]

Table 2: Selected Metal-Sulfur (M-S) Bond Lengths in Dithiocarbamate Complexes (Å)

| Metal Complex | M-S Bond Length (Å) | Reference |

| [Ni(S₂CN(C₂H₅)₂)₂] | 2.20 | [8] |

| [Cu(S₂CN(C₂H₅)₂)₂] | 2.31 | [8] |

| [Zn(S₂CN(C₂H₅)₂)₂] | 2.35, 2.45 | [9] |

| [Co(S₂CN(C₂H₅)₂)₃] | 2.26 | [8] |

| [Fe(S₂CN(C₂H₅)₂)₃] | 2.31, 2.43 | [8] |

Table 3: Characteristic Infrared Absorption Frequencies (cm⁻¹) for Dithiocarbamate Complexes

| Vibrational Mode | Free DTC Ligand (cm⁻¹) | Dithiocarbamate-Metal Complex (cm⁻¹) | Interpretation of Shift upon Complexation | Reference |

| ν(C-N) (Thioureide) | ~1450 - 1500 | ~1459 - 1550 | Shift to higher frequency indicates increased C=N double bond character and successful coordination. | [10] |

| ν(C-S) | ~950 - 1050 | ~952 - 1010 (often a single sharp peak) | The appearance of a single sharp band suggests symmetrical bidentate coordination of the CS₂ group. | [10] |

| ν(M-S) (Metal-Sulfur) | Absent | ~300 - 470 | The appearance of this new band is direct evidence of the formation of a metal-sulfur bond. | [10] |

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Diamagnetic Dithiocarbamate Complexes

| Nucleus | Free DTC Ligand | Dithiocarbamate-Metal Complex | Interpretation of Shift upon Complexation | Reference |

| ¹H (protons α to N) | Varies by structure | Downfield or upfield shift | Indicates a change in the electronic environment of the nitrogen atom upon coordination to the metal center. | [10] |

| ¹³C (NCS₂ carbon) | ~205 - 215 | ~199 - 215 | Shift reflects changes in the π-electron system of the dithiocarbamate backbone upon chelation. | [10] |

| ¹³C (carbons α to N) | Varies by structure | Downfield or upfield shift | Corroborates the changes observed in ¹H NMR, confirming the involvement of the N atom in complexation. | [10] |

Detailed Experimental Protocols

Synthesis of Sodium Diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

This protocol describes the synthesis of sodium diethyldithiocarbamate from diethylamine (B46881) and carbon disulfide.

Materials:

-

Diethylamine (HN(C₂H₅)₂)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol (B145695) (absolute)

-

Ice bath

Procedure:

-

Dissolve 0.1 mol of diethylamine in 50 mL of absolute ethanol in a flask placed in an ice bath.

-

To this cold solution, slowly add a solution of 0.1 mol of sodium hydroxide in a minimal amount of water with constant stirring.

-

While maintaining the low temperature, add 0.1 mol of carbon disulfide dropwise to the reaction mixture with vigorous stirring.[1]

-

Continue stirring for approximately 30 minutes, during which the sodium salt of diethyldithiocarbamate will precipitate.[2]

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Characterization:

-

Melting Point: The melting point of the anhydrous salt is approximately 95 °C.[1]

-

FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for ν(C-N) around 1480 cm⁻¹ and ν(C-S) around 995 cm⁻¹.

-

¹H NMR (D₂O, ppm): Signals corresponding to the ethyl groups should be observed (e.g., a quartet around 3.8 ppm and a triplet around 1.2 ppm).

Synthesis of Zinc Diethyldithiocarbamate ([Zn(S₂CN(C₂H₅)₂)₂])

This protocol details the synthesis of a representative transition metal dithiocarbamate complex.

Materials:

-

Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

-

Zinc chloride (ZnCl₂) or Zinc sulfate (B86663) (ZnSO₄)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of sodium diethyldithiocarbamate (2 molar equivalents).

-

In a separate beaker, prepare an aqueous solution of zinc chloride or zinc sulfate (1 molar equivalent).

-

Slowly add the zinc salt solution to the sodium diethyldithiocarbamate solution with constant stirring. A white precipitate of zinc diethyldithiocarbamate will form immediately.[9][11]

-

Continue stirring the mixture for about 30 minutes to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the product in a desiccator over a suitable drying agent. The synthesis typically results in a yield of around 48.5%.[9]

Characterization:

-

Elemental Analysis: Confirm the elemental composition of the complex.

-

FT-IR (KBr, cm⁻¹): Compare the spectrum with that of the free ligand. A shift in the ν(C-N) band to a higher frequency and the appearance of a new band for ν(Zn-S) in the far-IR region (around 385 cm⁻¹) confirms coordination.

-

¹H NMR (CDCl₃, ppm): The chemical shifts of the ethyl protons will be different from those of the free ligand, indicating complex formation.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway by Dithiocarbamates

Dithiocarbamates, particularly pyrrolidine (B122466) dithiocarbamate (PDTC), are well-known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] This pathway plays a crucial role in regulating inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory and potential anticancer effects of dithiocarbamates.[13] PDTC is believed to exert its inhibitory effect by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[14] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[15]

Caption: Inhibition of the NF-κB signaling pathway by PDTC.

Experimental Workflow for Evaluating Anticancer Activity

The development of dithiocarbamate-based anticancer agents follows a structured workflow, from initial synthesis to in vivo evaluation.

Caption: Experimental workflow for anticancer drug evaluation.

Logical Workflow for Dithiocarbamate-Based Drug Development

The broader process of developing a dithiocarbamate-based drug involves several logical stages, from initial concept to potential clinical application.

Caption: Logical workflow for dithiocarbamate drug development.

Conclusion

Dithiocarbamate chemistry presents a rich and expanding field of study with profound implications for both fundamental research and applied sciences. Their straightforward synthesis, versatile coordination chemistry, and significant biological activities make them a compelling class of compounds for researchers. The ability to systematically tune their properties through modification of the organic substituents and coordination to various metal centers offers a powerful platform for the design of novel materials and therapeutic agents. This guide provides a foundational understanding of the core principles of dithiocarbamate chemistry, equipping researchers with the essential knowledge to explore and innovate in this exciting area.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. ajrconline.org [ajrconline.org]

- 3. etdci.org [etdci.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. asianpubs.org [asianpubs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of Zinc Diethyldithiocarbamate (ZDEC) and Structure Characterization using Decoupling 1H NMR [inis.iaea.org]

- 10. benchchem.com [benchchem.com]

- 11. atamankimya.com [atamankimya.com]

- 12. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. ahajournals.org [ahajournals.org]

Sodium Dithiocarbamate: A Versatile Ligand in Coordination Chemistry - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dithiocarbamate (B8719985) and its derivatives represent a cornerstone class of ligands in coordination chemistry. Their remarkable versatility stems from the bidentate nature of the dithiocarbamate group (-NCS₂⁻), which readily forms stable complexes with a wide range of transition metals. This ability to chelate metal ions has led to their application in diverse fields, including agriculture, materials science, and, most notably, medicine and drug development.[1][2][3] The electronic and steric properties of the metal complexes can be finely tuned by modifying the organic substituents on the nitrogen atom, allowing for the rational design of compounds with specific biological activities.[2] This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and key applications of sodium dithiocarbamate complexes, with a focus on their therapeutic potential.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound is a straightforward and well-established procedure, typically involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide (B78521).[4][5][6] The resulting this compound salt can then be reacted with various metal salts to yield the corresponding metal dithiocarbamate complex.

Experimental Protocol: Synthesis of Sodium Diethyldithiocarbamate (B1195824)

This protocol describes the laboratory-scale synthesis of sodium diethyldithiocarbamate.

Materials:

-

Carbon disulfide

-

Sodium hydroxide

-

Diethyl ether (for washing)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide in ethanol.

-

Slowly add one molar equivalent of diethylamine to the cooled sodium hydroxide solution while maintaining the temperature below 10 °C.[7]

-

To this mixture, add one molar equivalent of carbon disulfide dropwise, ensuring the temperature remains below 10 °C. A precipitate of sodium diethyldithiocarbamate will form.[7]

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction is complete.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the crude product with cold diethyl ether to remove unreacted starting materials.

-

Dry the purified sodium diethyldithiocarbamate in a desiccator under vacuum.

Experimental Protocol: General Synthesis of Transition Metal Dithiocarbamate Complexes

This protocol outlines a general method for the synthesis of transition metal dithiocarbamate complexes.

Materials:

-

This compound salt (e.g., sodium diethyldithiocarbamate)

-

A soluble salt of the desired transition metal (e.g., copper(II) chloride, zinc chloride)

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve the this compound salt in ethanol.

-

In a separate flask, dissolve the transition metal salt in ethanol.

-

Slowly add the metal salt solution to the this compound solution with constant stirring.[8]

-

The metal dithiocarbamate complex will precipitate out of the solution. The color of the precipitate will vary depending on the metal used.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours) to ensure complete reaction.[9]

-

Collect the precipitate by filtration.

-

Wash the complex with water and then with a small amount of cold ethanol or diethyl ether to remove any impurities.[8][9]

-

Dry the final product in a desiccator.

Coordination Chemistry and Structural Analysis

Dithiocarbamate ligands are known to coordinate to metal ions in several modes, most commonly as a bidentate chelating ligand through the two sulfur atoms.[10] However, monodentate and bridging coordination modes are also observed. The geometry of the resulting metal complex is influenced by the metal ion, its oxidation state, and the steric bulk of the substituents on the dithiocarbamate ligand. Common geometries include square planar, tetrahedral, and octahedral.[11]

Data Presentation: Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data for a selection of dithiocarbamate ligands and their metal complexes, providing a basis for comparison of their structural and electronic properties.

Table 1: Key FT-IR Spectroscopic Data (cm⁻¹) of this compound and its Metal Complexes [12]

| Vibration Mode | Free Ligand (Na-DTC) | Metal Complex (M-DTC) | Interpretation of Shift |

| ν(C-N) (Thioureide) | ~1450 - 1500 | ~1459 - 1550 | A shift to a higher frequency indicates an increase in the C=N double bond character upon coordination to the metal.[12][13] |

| ν(C-S) | ~950 - 1050 | ~950 - 1050 | A single sharp band in the complex suggests symmetric bidentate coordination of the dithiocarbamate ligand.[13] |

| ν(M-S) (Metal-Sulfur) | Absent | ~300 - 470 | The appearance of this new band is direct evidence of the formation of a metal-sulfur bond.[12] |

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for Dithiocarbamate Ligands and Diamagnetic Metal Complexes

| Nucleus | Group | Free Ligand (Na-DTC) | Metal Complex (M-DTC) | Interpretation of Shift |

| ¹H | Protons α to Nitrogen | Variable | Downfield shift | The deshielding of protons adjacent to the nitrogen atom upon complexation provides evidence of ligand coordination. |

| ¹³C | NCS₂ Carbon | ~205 - 215 | ~200 - 215 | The chemical shift of the NCS₂ carbon is sensitive to the electronic environment and can be influenced by the coordinated metal and substituents on nitrogen. |

Table 3: UV-Visible Spectroscopic Data for Selected Transition Metal Dithiocarbamate Complexes

| Metal Complex | Solvent | λmax (nm) (Transition) | Reference |

| [Co(dtc)₃] | DMSO | ~266 (π→π), ~329 (n→π) | [10] |

| [Ni(dtc)₂] | DMF | ~389 (Intra-ligand charge transfer) | [14] |

| [Cu(dtc)₂] | Various | Bands in the visible region | [14] |

| [Pd(dtc)₂] | Various | Bands in the visible region | [15] |

| [Au(dtc)₂]⁺ | Various | Bands in the visible region | [11] |

Table 4: Selected Bond Lengths (Å) and Angles (°) from X-ray Crystallography of Metal Dithiocarbamate Complexes

| Complex | Metal | M-S Bond Lengths (Å) | S-M-S Angle (°) | Coordination Geometry | Reference |

| [Ni(S₂CN(C₂H₅)₂)₂] | Ni(II) | 2.1557(4) | 86.14(4) | Square Planar | [16] |

| [Pd(piperidinedithiocarbamate)₂] | Pd(II) | Shorter than reported | - | Square Planar | [17] |

| [In(S₂CN(CH₃)₂)₃] | In(III) | - | - | Distorted Octahedral | [18] |

| Chiral Ni(II)-dithiocarbamate complex | Ni(II) | - | - | Square Planar | [19] |

Applications in Drug Development

Metal dithiocarbamate complexes have garnered significant interest in drug development due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Their therapeutic potential is often attributed to their ability to interfere with critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[20] Dysregulation of this pathway is implicated in various diseases, including cancer. Dithiocarbamates have been identified as potent inhibitors of NF-κB activation.[20][21][22]

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamate complexes.

Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, playing a critical role in cell cycle regulation and apoptosis.[23] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, making it an attractive target for cancer therapy. Dithiocarbamate complexes, particularly those of copper, have been shown to be potent inhibitors of the proteasome.[20][24]

Caption: Mechanism of proteasome inhibition by dithiocarbamate-metal complexes.

Experimental Workflow: Antimicrobial Activity Testing

The antimicrobial properties of dithiocarbamate complexes are frequently evaluated using standard microbiological assays.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conclusion

This compound and its metal complexes are a class of compounds with a rich coordination chemistry and a broad spectrum of applications. Their ease of synthesis and the tunability of their properties make them attractive candidates for further research and development, particularly in the field of medicinal chemistry. The ability of these complexes to target key cellular pathways, such as NF-κB signaling and the proteasome, underscores their potential as novel therapeutic agents. Future research will likely focus on the development of more selective and potent dithiocarbamate-based drugs with improved pharmacological profiles.

References

- 1. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells | Bentham Science [eurekaselect.com]

- 2. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjoes.com [pjoes.com]

- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etdci.org [etdci.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ajrconline.org [ajrconline.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of sodium dithiocarbamate applications in scientific research

An In-depth Technical Guide on the Applications of Sodium Dithiocarbamate (B8719985) in Scientific Research

Introduction

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻.[1] Sodium dithiocarbamate, a specific salt form, is a versatile and widely utilized chemical in various scientific and industrial domains. Its utility stems from its exceptional ability to act as a chelating agent for a wide range of metal ions, a property conferred by the two sulfur donor atoms in its structure.[1][2] This guide provides a comprehensive overview of the synthesis, key applications, and experimental protocols related to this compound, with a focus on its use in heavy metal remediation, cancer research, and agriculture.

Synthesis and Chemical Properties

Sodium dithiocarbamates are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide in the presence of sodium hydroxide (B78521).[3][4] The general reaction is straightforward and can be performed under mild conditions, making it accessible for many laboratory settings.[1]

General Synthesis Reaction: CS₂ + R₂NH + NaOH → NaS₂CNR₂ + H₂O[3]

The resulting this compound is often a white or pale yellow crystalline solid, soluble in water and alcohols.[4][5]

Experimental Protocol: Synthesis of Sodium Diethyldithiocarbamate (B1195824)

This protocol is based on the general one-pot synthesis method.[1][6]

Materials:

-

Diethylamine (B46881) (HN(C₂H₅)₂)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar equivalent of sodium hydroxide in ethanol. Cool the flask in an ice bath.[6]

-

Addition of Diethylamine: Slowly add one molar equivalent of diethylamine to the cooled sodium hydroxide solution while ensuring the temperature remains below 10 °C.[6]

-

Addition of Carbon Disulfide: Add one molar equivalent of carbon disulfide slowly to the reaction mixture using the dropping funnel. The temperature should be carefully controlled to stay below 10 °C. A precipitate of sodium diethyldithiocarbamate will start to form during this step.[6]

-

Crystallization: Once the addition is complete, allow the mixture to stir for a designated period while still in the ice bath to ensure the reaction goes to completion. The crude product can then be purified.

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimal amount of hot ethanol.[6]

-

If insoluble impurities are present, perform a hot filtration.[6]

-

Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[6]

-

Collect the purified crystals via vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator under vacuum.[6]

-

Application 1: Heavy Metal Chelation and Remediation

One of the most prominent applications of this compound is in the removal of heavy metals from aqueous environments.[2] Its strong chelating ability allows it to form stable, insoluble organometallic complexes with various metal ions, which can then be easily removed through precipitation and filtration.[7][8] This makes it an effective agent for treating industrial wastewater.[7]

The two sulfur atoms in the dithiocarbamate ligand act as a bidentate ligand, forming a stable chelate ring with metal ions.[1][2]

Quantitative Data on Heavy Metal Removal

The efficiency of heavy metal removal by dithiocarbamate chelating agents is high for several toxic metals.

| Metal Ion | Removal Rate (%) | Reference |

| Cr³⁺ | 99.70% | [8] |

| Cu²⁺ | 99.28% | [8] |

| Pb²⁺ | 99.91% | [9] |

| Pb²⁺ | 99.10% | [8] |

| Zn²⁺ | 98.48% | [9] |

| Zn²⁺ | 92.33% | [8] |

| Cd²⁺ | 91.49% | [8] |

| Mn²⁺ | 97.99% | [9] |

Experimental Protocol: Heavy Metal Precipitation from Wastewater

This is a generalized protocol for using a dithiocarbamate-based agent to treat simulated wastewater.

Materials:

-

Simulated wastewater containing known concentrations of heavy metal ions (e.g., Cu²⁺, Pb²⁺, Zn²⁺).

-

This compound solution.

-

pH meter and adjustment solutions (e.g., NaOH, HCl).

-

Jar testing apparatus or beakers with magnetic stirrers.

-

Filtration system (e.g., vacuum filtration with appropriate filter paper).

-

Analytical instrument for measuring metal ion concentration (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - ICP).

Procedure:

-

Sample Preparation: Take a known volume of the simulated wastewater.

-

pH Adjustment: Adjust the pH of the wastewater to the optimal range for chelation, which is often near neutral (pH 7).[10]

-

Chelating Agent Addition: Add the this compound solution to the wastewater while stirring. The dosage is critical and should be optimized for the specific concentration of metals.[9]

-

Reaction/Precipitation: Stir the mixture for a set period (e.g., 15-30 minutes) to allow for the chelation reaction and the formation of insoluble metal-dithiocarbamate precipitates.[11]

-

Flocculation (Optional): A flocculant may be added to aid in the settling of the fine precipitate.

-

Separation: Separate the solid precipitate from the liquid phase by allowing it to settle, followed by filtration.[9]

-

Analysis: Measure the concentration of the residual heavy metal ions in the filtered water using AAS or ICP to determine the removal efficiency.

Application 2: Anticancer Research

Dithiocarbamates, particularly in complex with metals like copper, have demonstrated significant anticancer activity.[12][13] Their mechanisms of action are multifaceted, primarily involving the inhibition of the ubiquitin-proteasome system (UPS) and the modulation of key cellular signaling pathways.[12][14]

Mechanism 1: Proteasome Inhibition

The 26S proteasome is crucial for protein degradation in cells, and its inhibition leads to the accumulation of misfolded proteins, ultimately triggering apoptosis (programmed cell death). Dithiocarbamate-copper complexes are potent inhibitors of the proteasome's chymotrypsin-like activity, making them selectively toxic to cancer cells, which often have higher proteasome activity and copper levels.[13][14]

Mechanism 2: Modulation of Signaling Pathways

Dithiocarbamates have been shown to interfere with critical signaling pathways that promote cancer cell survival and proliferation.

-

NF-κB Pathway: The transcription factor NF-κB is involved in pathways that inhibit apoptosis. Dithiocarbamates can inhibit the proteasome-dependent degradation of I-κB, an inhibitor of NF-κB, thereby preventing NF-κB from activating pro-survival genes.[12]

-

EGFR/AKT Pathway: The EGFR/AKT pathway is crucial for the growth and proliferation of many cancer types. Certain dithiocarbamate derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[15]

Application 3: Agriculture

Dithiocarbamates have been used for decades in agriculture as broad-spectrum fungicides and pesticides.[12][16] Their multi-site mode of action makes them effective against a wide range of fungal pathogens.[16]

Common Dithiocarbamate-Based Pesticides

| Pesticide Name | Classification | Target Organisms/Use | Reference(s) |

| Maneb | Fungicide | Fungal diseases on crops | [2][16] |

| Zineb | Fungicide | Fungal diseases on crops | [2][16] |

| Ferbam | Fungicide | Fungal diseases, gastrointestinal flukes | [17] |

| Thiram | Fungicide/Herbicide | Fungal diseases, broadleaf weeds | [2][16] |

| Ziram | Fungicide/Herbicide | Fungal diseases, broadleaf weeds | [2][16] |

| Metam sodium | Fungicide/Herbicide | Soil-borne pests and weeds | [16] |

Application 4: Toxicology and Safety

While effective in various applications, the toxicity of this compound is an important consideration. It is classified as harmful if swallowed and very toxic to aquatic life.[18]

Quantitative Toxicity Data

The median lethal dose (LD₅₀) is a common measure of acute toxicity.

| Compound | Organism | Route | LD₅₀ Value (mg/kg) | Reference |

| Sodium Diethyldithiocarbamate | Rat | Oral | 1500 | [5][18] |

| Sodium Diethyldithiocarbamate Trihydrate | Rat | Oral | 2830 | [5] |

| Sodium Diethyldithiocarbamate Trihydrate | Mouse | Oral | 1870 | [5] |

| Sodium Dimethyldithiocarbamate (B2753861) | C. elegans | - | LC₅₀ = 139.39 mg/L | [19] |

Other Scientific Applications

-

Spin Trapping: In analytical chemistry, iron-dithiocarbamate complexes are used to "trap" nitric oxide (NO), a highly reactive free radical. The resulting stable complex can be detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy.[3]

-

Rubber Vulcanization: Dithiocarbamates serve as accelerators in the vulcanization process, which hardens rubber.[1][12]

-

Antiviral Research: Sodium diethyldithiocarbamate has been investigated for its potential to inhibit the progression of HIV.[13]

References

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 4. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications [systems.enpress-publisher.com]

- 8. deswater.com [deswater.com]

- 9. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. Ecotoxicity assessment of sodium dimethyldithiocarbamate and its micro-sized metal chelates in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Ditiocarb Sodium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of ditiocarb sodium, also known as sodium diethyldithiocarbamate (B1195824). The document details the underlying chemical principles, experimental protocols for synthesis and purification, and analytical methods for characterization. Furthermore, it visualizes the compound's role in relevant biological pathways and experimental workflows, presenting quantitative data in accessible formats to support research and development applications.

Chemical Properties and Data

Ditiocarb sodium is an organosulfur compound with significant chelating properties and biological activities.[1] It is the sodium salt of dithiocarb, an active metabolite of disulfiram.[2] The physical and chemical characteristics of ditiocarb sodium are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀NNaS₂ | [1][2] |

| Molecular Weight | 171.26 g/mol (anhydrous) 225.31 g/mol (trihydrate) | [1][3] |

| Appearance | White to pale yellow or slightly pink crystalline solid | [1][2][3][4] |

| Melting Point | 95 °C (203 °F; 368 K) (trihydrate) | [1][3][4] |

| Solubility | Soluble in water, ethanol (B145695), methanol, and acetone. Insoluble in ether and benzene. | [1][4] |

| Stability | Stable at room temperature; decomposes in acidic solutions. | [1][5] |

| CAS Number | 148-18-5 (anhydrous) 20624-25-3 (trihydrate) | [4] |

Chemical Synthesis

The primary and most common method for synthesizing ditiocarb sodium is through the reaction of diethylamine (B46881) with carbon disulfide in the presence of a strong base, typically sodium hydroxide (B78521).[1][3][4] This reaction involves the nucleophilic addition of the secondary amine to the carbon of carbon disulfide, which is then followed by deprotonation by the base to form the sodium salt.[1]

This protocol outlines a general method for the laboratory-scale synthesis of ditiocarb sodium trihydrate.

Materials:

-

Diethylamine ((C₂H₅)₂NH)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve one molar equivalent of sodium hydroxide in a minimal amount of cold water or ethanol. Place the flask in an ice bath to cool the solution to below 10 °C.

-

Addition of Diethylamine: Slowly add one molar equivalent of diethylamine to the cooled sodium hydroxide solution while stirring continuously. It is crucial to maintain the temperature below 10 °C to control the exothermic reaction.[1]

-

Addition of Carbon Disulfide: Using a dropping funnel, add one molar equivalent of carbon disulfide to the reaction mixture dropwise. The addition rate should be carefully controlled to keep the reaction temperature below 10 °C. A precipitate of ditiocarb sodium will start to form during this step.[1]

-

Reaction Completion: Once the addition of carbon disulfide is complete, continue to stir the mixture vigorously in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.[1]

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting white to pale yellow solid under vacuum to obtain the final product, typically as the trihydrate.

Purification

The primary method for purifying crude ditiocarb sodium is recrystallization, which is essential for removing impurities and obtaining a high-purity product suitable for research applications.[1]

Materials:

-

Crude ditiocarb sodium

-

Ethanol (or a suitable ethanol/water mixture)

-

Hot plate with magnetic stirring

-

Erlenmeyer flasks

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude ditiocarb sodium in a minimal amount of hot ethanol (or an appropriate ethanol/water mixture) with constant stirring.[1]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to induce further crystallization and maximize the yield of the purified product.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods and Characterization

The characterization and quantification of ditiocarb sodium are crucial for ensuring its purity and identity. Due to their inherent instability, dithiocarbamates can be challenging to analyze.[6] Various analytical techniques are employed, each with its own advantages and limitations.

| Analytical Technique | Principle | Performance Characteristics (LOD/LOQ) | Reference |

| UV-Vis Spectrophotometry | Indirect method. Involves acid digestion to convert ditiocarb to carbon disulfide (CS₂), which then reacts with a chromogenic agent to form a colored complex for measurement. | Dependent on the chromogenic agent used. Example: 10 - 24 ppb (for Thiram, a related dithiocarbamate). | [6] |

| Gas Chromatography (GC) | Typically requires derivatization after acid hydrolysis to CS₂. Can be coupled with various detectors (FID, FPD, MS) for high sensitivity and specificity. | Provides speciation of different dithiocarbamates if appropriate derivatization is used. | [6] |

| High-Performance Liquid Chromatography (HPLC) | Allows for the direct analysis of the intact ditiocarb sodium molecule, often using ion-pair reversed-phase chromatography. Provides excellent specificity. | Crucial for accurate toxicological assessment as it allows for the analysis of individual dithiocarbamate (B8719985) compounds.[6] | [6] |

| Electrochemical Methods | Techniques like polarography and cathodic stripping analysis are used for the determination of compounds that form insoluble mercury salts.[7] Offers high sensitivity. | Cathodic stripping analysis has been shown to be an extremely sensitive technique for determining sodium diethyldithiocarbamate.[7] | [7] |

Research Applications and Mechanisms of Action

Ditiocarb sodium is utilized in a variety of research applications, primarily due to its ability to chelate metals and interact with biological systems.[8][9]

Ditiocarb sodium is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.[1][2] Upon administration, it can form a complex with copper, which is believed to be the active species that inhibits the NF-κB pathway, potentially by targeting the proteasome.[2][10] This inhibition can suppress the growth of tumor cells.[2][10]

A significant application of ditiocarb sodium in biological research is its use as a spin-trapping agent to detect and quantify nitric oxide (NO) radicals.[4][9] Due to the short lifetime of NO in tissues, direct detection is challenging. Ditiocarb readily complexes with iron in biological systems, and this iron-ditiocarbamate complex, in turn, binds to NO.[4][10] The resulting stable mono-nitrosyl-iron complex (MNIC) can then be detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][4][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium_diethyldithiocarbamate [chemeurope.com]

- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. Sodium diethyldithiocarbamate | 148-18-5 [chemicalbook.com]